

# The Function of N-Despropyl Ropinirole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Despropyl Ropinirole-d3*

Cat. No.: B562621

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An In-depth Technical Guide on the Core Function of N-Despropyl Ropinirole as a Metabolite for Researchers, Scientists, and Drug Development Professionals.

## Introduction

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic effects are primarily attributed to its activity at D2-like dopamine receptors in the brain.[1] Following administration, ropinirole undergoes extensive hepatic metabolism, with N-despropylation being a major pathway.[2] This process, primarily mediated by the cytochrome P450 enzyme CYP1A2, results in the formation of N-Despropyl Ropinirole.[2] While often referred to as an "inactive" metabolite in general literature, a closer examination of its pharmacological profile reveals a more nuanced activity that is critical for a comprehensive understanding of ropinirole's in vivo behavior. This technical guide provides a detailed analysis of the function of N-Despropyl Ropinirole, including its receptor binding affinity, functional potency, the experimental protocols used for its characterization, and its clinical relevance.

## Data Presentation: Receptor Binding and Functional Potency

Quantitative analysis of N-Despropyl Ropinirole's interaction with human dopamine D2, D3, and D4 receptors reveals that while it is less potent than the parent compound, it is not entirely

inert. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of N-Despropyl Ropinirole in comparison to Ropinirole.

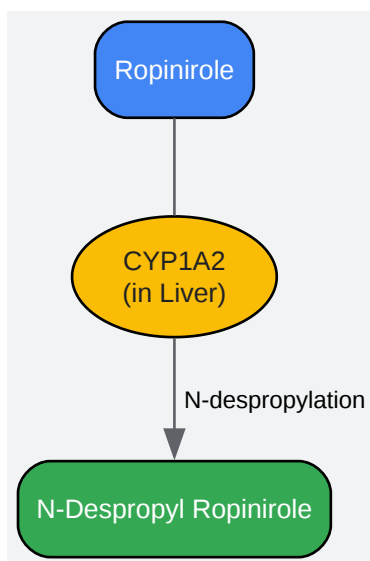
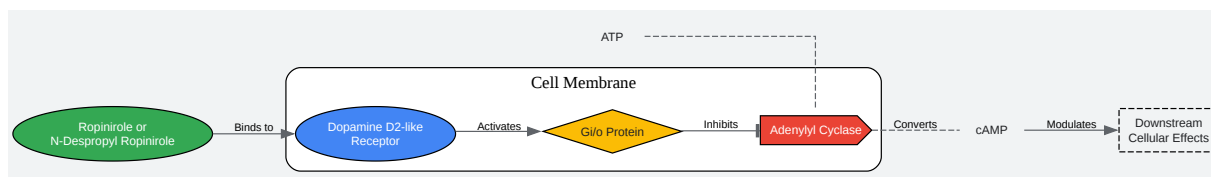
Compound	Receptor	pKi (Binding Affinity)	pEC50 (Functional Potency)
Ropinirole	hD2	7.4	7.4
hD3	8.4	8.4	6.2
hD4	6.8	6.8	
N-Despropyl Ropinirole	hD2	7.2	
hD3	7.9	7.4	6.2
hD4	6.4	5.9	

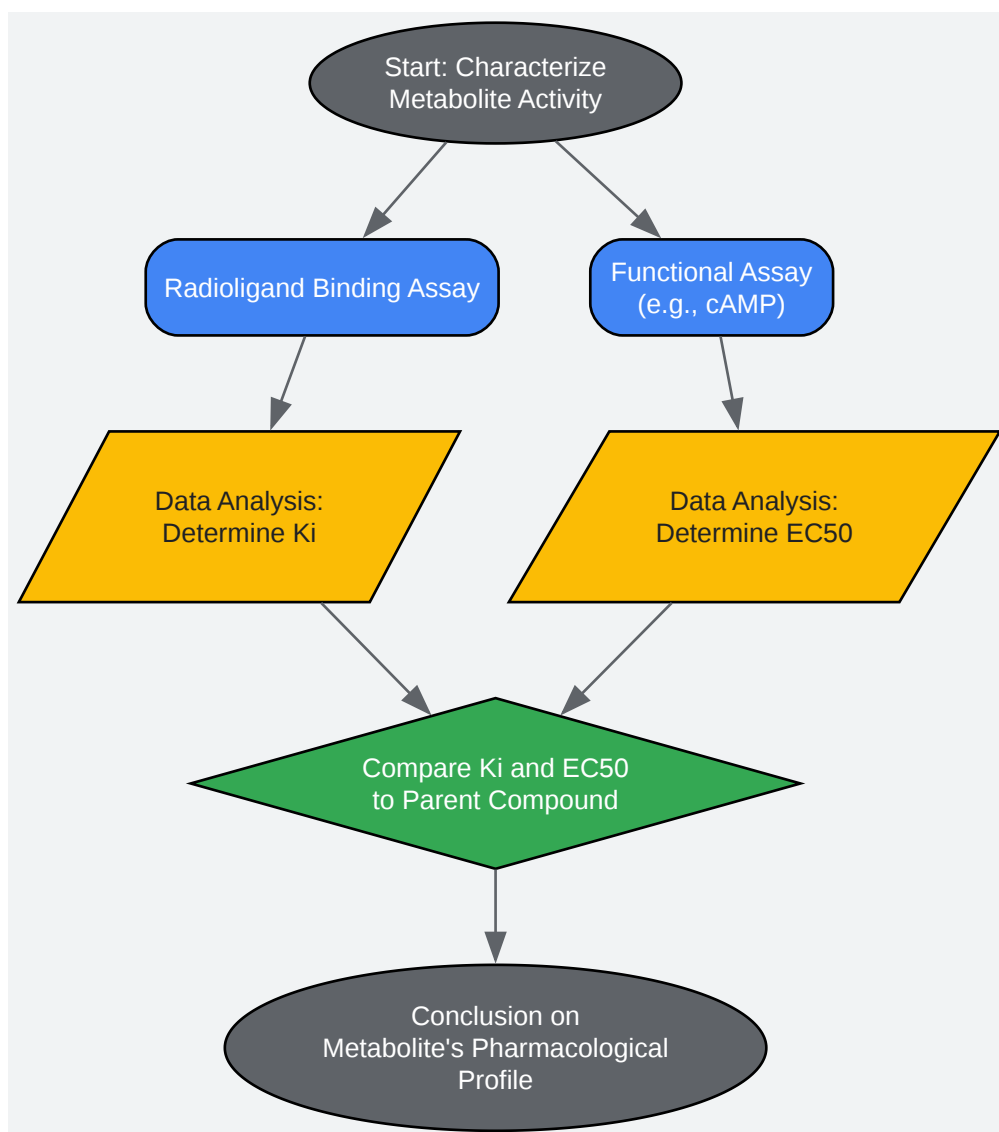
Data sourced from Coldwell et al. (1999). pKi is the negative logarithm of the inhibitory constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.

## Signaling and Metabolic Pathways

### Dopamine D2-like Receptor Signaling Pathway

Ropinirole and its metabolite, N-Despropyl Ropinirole, exert their effects through the D2-like dopamine receptor signaling pathway. These G protein-coupled receptors (GPCRs) are negatively coupled to adenylyl cyclase. Upon agonist binding, the receptor activates an inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular functions.





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## References

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- 2. Clinical Pharmacokinetics of Ropinirole | springermedicine.com [springermedicine.com]

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